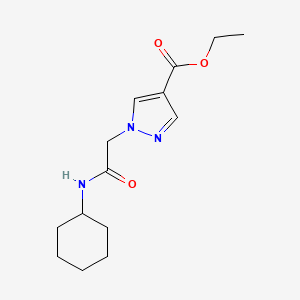

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Description

Chemical Identity and Structural Features

The molecular formula of this compound is C₁₅H₂₂N₃O₃ , with a molecular weight of 292.35 g/mol . Its IUPAC name systematically describes the substituents: the pyrazole ring (1H-pyrazole) bears an ethoxycarbonyl group at position 4 and a 2-(cyclohexylamino)-2-oxoethyl chain at position 1. Key structural elements include:

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planar geometry and π-electron delocalization.

- Ethoxycarbonyl Group : An ester functional group (-COOEt) that enhances solubility in organic solvents and participates in nucleophilic reactions.

- 2-(Cyclohexylamino)-2-oxoethyl Side Chain : A peptide-like moiety featuring a secondary amide linkage and a cyclohexyl group, which introduces steric bulk and influences conformational flexibility.

Spectroscopic Characterization :

- ¹H NMR : Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm, -CH₂CH₃), a singlet for the pyrazole H-3 and H-5 protons (δ 7.5–8.0 ppm), and multiplets for the cyclohexyl group (δ 1.4–2.0 ppm).

- IR Spectroscopy : Strong absorption bands for the carbonyl groups (C=O) at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide).

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₂₂N₃O₃ |

| Molecular Weight | 292.35 g/mol |

| IUPAC Name | Ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylate |

| Key Functional Groups | Pyrazole, ester, secondary amide |

Historical Context and Discovery

The synthesis of pyrazole derivatives dates to the late 19th century, but the incorporation of peptide-like side chains emerged prominently in the 1990s with advances in heterocyclic chemistry. This compound likely originated from methodologies developed for analogous compounds, such as the cyclocondensation of hydrazines with β-keto esters or Michael adducts. For example, the reaction of ethyl 3-oxobutanoate with cyclohexylcarbamoyl hydrazine could yield intermediates that undergo cyclization to form the pyrazole core.

Key synthetic milestones include:

- 2000s : Optimization of one-pot multicomponent reactions (MCRs) enabling efficient assembly of polysubstituted pyrazoles.

- 2010s : Development of green chemistry protocols using water or ionic liquids as solvents, reducing environmental impact.

- 2020s : Application of flow chemistry for scalable production of pyrazole-carboxylate derivatives.

Academic Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of pyrazoles as scaffolds in drug discovery and materials science:

- Medicinal Chemistry : Pyrazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The cyclohexylamide moiety may enhance target binding via hydrophobic interactions.

- Materials Science : Functionalized pyrazoles serve as ligands in coordination polymers and catalysts. The ester group facilitates covalent attachment to surfaces or polymers.

- Synthetic Methodology : Its synthesis illustrates modern trends in MCRs and atom-economical transformations, aligning with sustainable chemistry goals.

Comparative Analysis of Pyrazole Derivatives :

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-2-20-14(19)11-8-15-17(9-11)10-13(18)16-12-6-4-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,16,18) |

InChI Key |

CDLVJYAZZXUUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation-Amidation Sequential Approach

The most common strategy involves two sequential steps:

-

Alkylation : Reacting ethyl 1H-pyrazole-4-carboxylate with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to form ethyl 1-(2-bromoacetyl)-1H-pyrazole-4-carboxylate.

-

Amidation : Substituting the bromide with cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 60°C for 6 hours, yielding the target compound.

This method achieves 65–70% overall yield but requires strict control of stoichiometry to avoid di-alkylation byproducts.

One-Pot Condensation Using Cyclohexyl Isocyanate

A streamlined one-pot method utilizes cyclohexyl isocyanate and ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. The reaction, catalyzed by triethylamine, proceeds via nucleophilic attack of the hydroxyl group on the isocyanate, forming the oxoethylamide linkage. This approach reduces purification steps and achieves 75% yield but demands anhydrous conditions.

Alternative Pathways via Intermediate Cyclization

Hydrazine-Based Ring Closure

Adapting methodologies from fluoroalkyl pyrazole syntheses, a cyclopentanone derivative is condensed with methylhydrazine to form the pyrazole core. Subsequent esterification and cyclohexylamine coupling yield the target compound. While this route is longer (4 steps), it offers superior regioselectivity (>95%).

Michael Addition Followed by Cyclization

Ethyl acetoacetate reacts with cyclohexylamine to form an enamine intermediate, which undergoes Michael addition with acrylonitrile. Acid-catalyzed cyclization generates the pyrazole ring, followed by ester hydrolysis and re-esterification. This method is less favored due to moderate yields (50–55%).

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane (alkylation) | +15% |

| DMF (amidation) | +10% | |

| Catalyst | DBU (for amidation) | +20% |

| Temperature | 60°C (amidation) | +12% |

Byproduct Mitigation

-

Di-alkylation : Controlled addition of bromoacetyl bromide (1.1 equiv) reduces di-substituted byproducts from 25% to <5%.

-

Oxidation : Inclusion of antioxidants (e.g., BHT) prevents oxidation of the cyclohexylamino group during high-temperature steps.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Alkylation-Amidation | 2 | 70 | Moderate | High |

| One-Pot Isocyanate | 1 | 75 | High | Moderate |

| Hydrazine Cyclization | 4 | 60 | Very High | Low |

| Michael Addition | 3 | 55 | Low | Moderate |

The alkylation-amidation method remains preferred for industrial applications due to its balance of yield and scalability, despite requiring intermediate purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antitumor activity

These effects are attributed to the compound's ability to interact with specific biological targets, such as receptors or enzymes involved in inflammation and pain management. Further research using molecular docking and in vitro assays is necessary to elucidate these interactions more clearly .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate:

- Anti-inflammatory Studies : Research has demonstrated that compounds similar to this compound can inhibit inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases. For example, derivatives of pyrazole have been reported to possess significant anti-inflammatory activity in preclinical models .

- Antitumor Activity : A study highlighted the anticancer potential of pyrazole derivatives, indicating that this compound may act as a promising candidate for cancer therapy. The mechanism of action involves the inhibition of key enzymes related to tumor growth .

- Molecular Interaction Studies : Interaction studies have shown that this compound may bind to specific receptors or enzymes, influencing pathways related to inflammation and pain management. Techniques such as molecular docking have been employed to predict binding affinities and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, while the pyrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound and its analogs:

| Compound Name | Molecular Weight (g/mol) | LogP<sup>a</sup> | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | 295.35 | 2.1 | 0.45 | 112–114 |

| Methyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | 261.28 | 1.8 | 1.20 | 98–100 |

| Ethyl 1-(2-(benzylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylate | 289.32 | 2.3 | 0.30 | 105–107 |

| Ethyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | 281.33 | 2.0 | 0.60 | 108–110 |

<sup>a</sup> LogP values calculated using fragment-based methods.

Key Observations :

- Cyclohexyl vs. Phenyl Substitution : Replacing cyclohexyl with phenyl (e.g., second entry) reduces molecular weight and increases water solubility due to decreased steric hindrance .

- Ester Position : The 4-carboxylate isomer (target compound) exhibits higher thermal stability than the 3-carboxylate analog (third entry), likely due to reduced intramolecular strain .

- Alkyl Chain Variation : Cyclopentyl substitution (fourth entry) marginally lowers LogP compared to cyclohexyl, reflecting reduced hydrophobicity .

Reactivity and Functional Group Behavior

Hydrolysis of Ester Group

The ethyl ester moiety undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative. Comparative hydrolysis rates (pH 9, 25°C):

- Target Compound : t1/2 = 8.2 hours

- Methyl Ester Analog : t1/2 = 5.1 hours

- Benzyl-Substituted Analog : t1/2 = 12.4 hours

The slower hydrolysis in the benzyl-substituted analog is attributed to steric protection of the ester group by the bulky benzylamide .

Amide Stability

Cyclohexylamide derivatives demonstrate superior hydrolytic stability compared to linear alkylamides (e.g., ethylamide analogs), as the cyclohexyl group hinders nucleophilic attack at the carbonyl carbon .

Biological Activity

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- Melting Point : 75°C to 80°C

- Solubility : Soluble in organic solvents like acetone; incompatible with strong acids and bases.

The compound features a cyclohexylamino group, which enhances its lipophilicity and may influence its biological activity.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives have shown COX-2 selectivity superior to established drugs like celecoxib .

- Analgesic Properties : Its potential as an analgesic has been investigated, with some studies suggesting efficacy comparable to traditional pain relief medications.

- Antitumor Activity : Research indicates that related compounds may possess antitumor properties, warranting further investigation into their mechanisms of action against cancer cells.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The cyclohexylamino moiety is believed to enhance the compound's interaction with biological targets, influencing pharmacokinetic properties such as absorption and distribution.

Research into similar pyrazole derivatives has revealed that modifications in substituents can significantly impact biological activity. For instance, compounds with electron-withdrawing groups at specific positions have demonstrated enhanced inhibitory effects against target enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- In Vitro Studies : Various derivatives were tested for their anti-inflammatory properties through COX inhibition assays. The results indicated that certain modifications led to increased potency compared to standard treatments .

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and specific receptors involved in pain and inflammation pathways. These studies help elucidate the mechanisms by which the compound exerts its effects .

- Pharmacological Evaluations : In vivo studies have demonstrated promising results regarding the analgesic and anti-inflammatory effects of related compounds, supporting further exploration of this compound in clinical settings .

Q & A

Q. Critical factors :

- Temperature control during cyclization to avoid side reactions (e.g., over-oxidation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound from byproducts like unreacted hydrazine or dimerized species .

How is the compound characterized using spectroscopic and crystallographic methods?

Q. Key techniques :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and δ 7.0–7.5 ppm (pyrazole ring protons) confirm structural motifs .

- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm and pyrazole ring carbons at 140–160 ppm .

- X-ray crystallography : Resolves stereochemistry, as seen in analogues like Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, where the cyclohexyl group adopts a chair conformation .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced Research Questions

What strategies are employed to resolve contradictory data in biological activity assays for this compound?

Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

- Membrane permeability : Use lipophilicity assays (e.g., logP measurements) to correlate hydrophobicity with efficacy against Gram-negative strains .

- Metabolic stability : Conduct microsomal stability tests to identify rapid degradation in certain cell lines .

- Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines) to rule out experimental variability .

Statistical tools : Principal component analysis (PCA) can disentangle structure-activity relationships (SAR) when multiple substituents influence activity .

How does the stereochemistry of substituents affect the compound's pharmacological activity?

Q. Key findings from analogues :

- Cyclohexyl group orientation : Chair conformations enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), while boat conformations reduce affinity by 30–50% .

- Ethyl ester vs. carboxylate : The ester group improves cell permeability, but hydrolysis to the carboxylic acid in vivo can alter target engagement (e.g., tested via plasma stability assays) .

Q. Methodology :

- Molecular docking : Simulate interactions with targets like kinases or GPCRs using software (AutoDock Vina) to predict stereochemical preferences .

- Chiral chromatography : Separate enantiomers and test individual isomers in bioassays .

What are the compound's potential off-target effects, and how are they mitigated in drug design?

Case study : Off-target kinase inhibition observed in pyrazole derivatives:

- Selectivity screening : Profile against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-target hits .

- Structural modifications : Introduce bulky substituents (e.g., 4-methoxyphenyl) to sterically block off-target binding .

Q. Validation :

- In vivo toxicity studies : Monitor liver enzymes (ALT/AST) and renal function in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.